molecular formula C26H27N3O7 B11059487 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11059487
M. Wt: 493.5 g/mol
InChI Key: BFVWMXQTCNXXRO-UHFFFAOYSA-N
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Description

3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that features a chromenone core, an imidazole moiety, and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form 4-hydroxy-2H-chromen-2-one.

    Attachment of the Imidazole Moiety: The imidazole group can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.

    Formation of the Propanamide Linker: The final step involves coupling the chromenone-imidazole intermediate with 3,4,5-trimethoxyphenylacetic acid under amide bond-forming conditions, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the chromenone core can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl groups in the chromenone and amide moieties can be reduced to their corresponding alcohols and amines, respectively.

    Substitution: The imidazole and trimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol and amine derivatives.

    Substitution: Various substituted imidazole and trimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular signaling pathways due to its structural complexity and potential bioactivity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, the chromenone core may interact with DNA or proteins, while the imidazole moiety could bind to metal ions or active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide: Lacks the trimethoxyphenyl group.

    3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide: Lacks the methoxy groups on the phenyl ring.

    3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide: Lacks one methoxy group on the phenyl ring.

Uniqueness

The presence of the trimethoxyphenyl group in 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide imparts unique steric and electronic properties, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H27N3O7

Molecular Weight

493.5 g/mol

IUPAC Name

3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C26H27N3O7/c1-33-20-10-15(11-21(34-2)25(20)35-3)18(12-22(30)28-9-8-16-13-27-14-29-16)23-24(31)17-6-4-5-7-19(17)36-26(23)32/h4-7,10-11,13-14,18,31H,8-9,12H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

BFVWMXQTCNXXRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)NCCC2=CN=CN2)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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